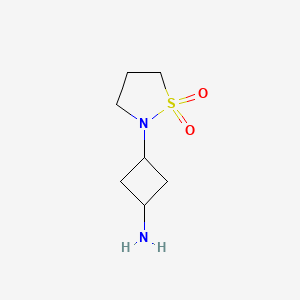

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isothiazolidine 1,1-dioxide derivatives, including “2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide”, has been achieved through one-pot, multi-component protocols . The process involves the diversification of dihydroisothiazole 1,1-dioxide 2 utilizing amines and azides .Molecular Structure Analysis

The molecular structure of “2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide” is represented by the InChI code 1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2/t6-,7- .Applications De Recherche Scientifique

Novel Anti-Arthritic Agents

Compounds with the 1,2-isothiazolidine-1,1-dioxide skeleton, including variations similar to 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide, have been identified as potential antiarthritic agents. They exhibit dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), alongside interleukin-1 suppression, showing effectiveness in animal arthritic models without ulcerogenic activities. These findings are significant for drug development targeting arthritis treatment (Inagaki et al., 2000).

Multicomponent Equilibrium System

Research into the reaction between cis- and trans-1-aminomethylcyclohexane-1,2-diol and phenyl isothiocyanate, leading to a complex, multicomponent equilibrium system, underscores the chemical versatility and potential for synthesis complexity that compounds like 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide could offer. This aspect could be useful for the design of multifunctional molecules with specified biological activities (Hetényi et al., 2003).

Solid-Phase Synthesis of Oligodeoxyribonucleoside Phosphorothioates

The utilization of nucleoside 3'-O-bicyclic oxazaphospholidine derivatives, which are structurally related to 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide, for the solid-phase synthesis of stereoregular oligodeoxyribonucleoside phosphorothioates highlights the compound's potential in facilitating the synthesis of biologically significant molecules. This could have implications for the development of therapeutic nucleic acids (Oka et al., 2008).

Key Building Blocks for Heterocycles

2-Amino-2-alkyl(aryl)propanenitriles, closely related to the core structure of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide, have been highlighted as key precursors for the synthesis of various heterocyclic systems. This illustrates the compound's utility in synthesizing imidazole derivatives, oxazoles, and isothiazoles, among others, indicating its versatility in creating compounds with potential chemical and biological properties (Drabina & Sedlák, 2012).

Propriétés

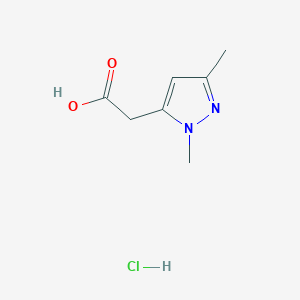

IUPAC Name |

3-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPVUYTHZGMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2981552.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2981557.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2981565.png)

![1-[4-[3-[4-(4-Fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]-1-propanone](/img/structure/B2981567.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2981570.png)